molecular formula C12H13BrO B1382351 2-Bromo-1-(1-phenylcyclopropyl)propan-1-one CAS No. 1803604-17-2

2-Bromo-1-(1-phenylcyclopropyl)propan-1-one

Cat. No.: B1382351
CAS No.: 1803604-17-2
M. Wt: 253.13 g/mol
InChI Key: OGHIKZZIKLEPHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(1-phenylcyclopropyl)propan-1-one is an organic compound with the molecular formula C12H13BrO and a molecular weight of 253.14 g/mol . It is characterized by the presence of a bromine atom attached to a propanone group, which is further connected to a phenylcyclopropyl moiety. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(1-phenylcyclopropyl)propan-1-one typically involves the bromination of 1-(1-phenylcyclopropyl)propan-1-one. This can be achieved using bromine (Br2) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and bromine concentration, to achieve high yields and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(1-phenylcyclopropyl)propan-1-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to a carboxylic acid or other higher oxidation states using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with the nucleophile added in excess.

    Reduction: Conducted in anhydrous conditions using solvents like tetrahydrofuran (THF) or ethanol.

    Oxidation: Performed in aqueous or mixed solvent systems, often under reflux conditions.

Major Products Formed

    Nucleophilic Substitution: Yields substituted derivatives depending on the nucleophile used.

    Reduction: Produces 1-(1-phenylcyclopropyl)propan-1-ol.

    Oxidation: Results in 2-bromo-1-(1-phenylcyclopropyl)propanoic acid or other oxidized products.

Scientific Research Applications

2-Bromo-1-(1-phenylcyclopropyl)propan-1-one is utilized in various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(1-phenylcyclopropyl)propan-1-one involves its reactivity towards nucleophiles and electrophiles. The bromine atom serves as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The carbonyl group can participate in various redox reactions, altering the compound’s oxidation state and reactivity. Molecular targets and pathways involved in its biological activity are still under investigation, with ongoing research aimed at elucidating its interactions at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(1-phenylcyclopropyl)propan-1-one is unique due to the presence of the cyclopropyl ring, which imparts distinct steric and electronic properties.

Properties

IUPAC Name

2-bromo-1-(1-phenylcyclopropyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO/c1-9(13)11(14)12(7-8-12)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHIKZZIKLEPHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1(CC1)C2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1-(1-phenylcyclopropyl)propan-1-one
Reactant of Route 2
2-Bromo-1-(1-phenylcyclopropyl)propan-1-one
Reactant of Route 3
Reactant of Route 3
2-Bromo-1-(1-phenylcyclopropyl)propan-1-one
Reactant of Route 4
Reactant of Route 4
2-Bromo-1-(1-phenylcyclopropyl)propan-1-one
Reactant of Route 5
Reactant of Route 5
2-Bromo-1-(1-phenylcyclopropyl)propan-1-one
Reactant of Route 6
Reactant of Route 6
2-Bromo-1-(1-phenylcyclopropyl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.